molecular formula C12H19Cl2N5 B2955384 [1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine;dihydrochloride CAS No. 2375260-85-6

[1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine;dihydrochloride

Cat. No.: B2955384
CAS No.: 2375260-85-6
M. Wt: 304.22
InChI Key: RCNGKSOTLSCXAN-UHFFFAOYSA-N
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Description

(1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine;dihydrochloride: . This compound has garnered interest due to its role in regulating intracellular signaling pathways that are crucial for cell growth and survival.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine;dihydrochloride typically involves multiple steps, starting with the construction of the pyrrolo[2,3-d]pyrimidin-4-yl core. This can be achieved through a series of reactions including cyclization, amination, and halogenation

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Converting the amine group to an amide or nitro group.

  • Reduction: : Reducing any nitro groups to amines.

  • Substitution: : Replacing hydrogen atoms on the piperidine ring with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).

  • Reduction: : Typical reagents include hydrogen gas (H2) and palladium on carbon (Pd/C).

  • Substitution: : Reagents like alkyl halides and strong bases are often used.

Major Products Formed

  • Oxidation: : Amides, nitro compounds.

  • Reduction: : Primary amines.

  • Substitution: : Alkylated piperidines.

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as an inhibitor of protein kinase B (Akt), which plays a crucial role in cancer research. By inhibiting Akt, this compound can potentially disrupt cancer cell growth and survival, making it a valuable tool in the development of anticancer therapies.

Mechanism of Action

The mechanism by which [(1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine;dihydrochloride exerts its effects involves the inhibition of protein kinase B (Akt). Akt is a key player in intracellular signaling pathways that regulate cell growth, survival, and metabolism. By inhibiting Akt, this compound disrupts these pathways, leading to the suppression of cancer cell proliferation and survival.

Comparison with Similar Compounds

This compound is unique in its structure and function compared to other Akt inhibitors. Similar compounds include 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides , which also act as selective, orally active inhibitors of Akt. the specific structural features of [(1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine;dihydrochloride contribute to its distinct biological activity and potential therapeutic applications.

Conclusion

[(1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine;dihydrochloride: is a promising compound with significant potential in medicinal chemistry, particularly as an Akt inhibitor. Its unique structure and mechanism of action make it a valuable tool in cancer research and therapy development.

Properties

IUPAC Name

[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5.2ClH/c13-7-9-2-5-17(6-3-9)12-10-1-4-14-11(10)15-8-16-12;;/h1,4,8-9H,2-3,5-7,13H2,(H,14,15,16);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNGKSOTLSCXAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C2=NC=NC3=C2C=CN3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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